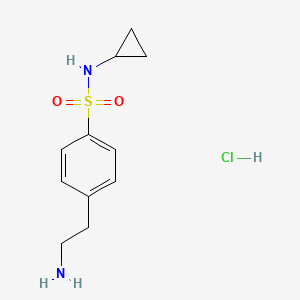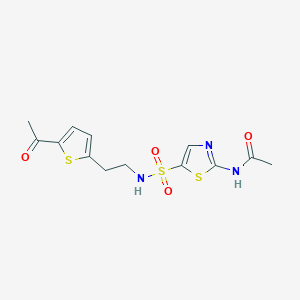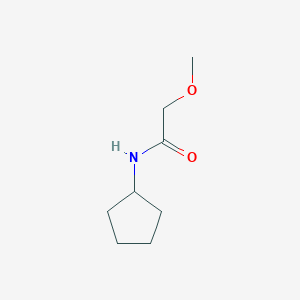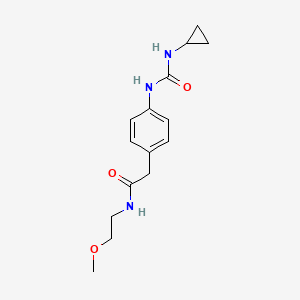![molecular formula C11H11N3O4S B2913989 5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid CAS No. 1006955-28-7](/img/structure/B2913989.png)
5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid is a chemical compound that has shown promising results in scientific research. It is a synthetic compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid is not fully understood. However, it has been proposed that this compound inhibits the activity of various enzymes involved in inflammation, cancer, and microbial growth. It has also been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid has shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit microbial growth. Moreover, this compound has shown to have antioxidant properties and protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid in lab experiments is its stability and solubility in various solvents. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its moderate to high toxicity in animal models. Therefore, caution should be taken when handling this compound in lab experiments.
Orientations Futures
There are several future directions for the research of 5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid. One of the directions is to study its potential as a neuroprotective agent. It has been suggested that this compound may have a protective effect on neurons and reduce the risk of neurodegenerative diseases. Another direction is to study its potential as an anti-aging agent. It has been suggested that this compound may have anti-aging properties and increase lifespan in animal models. Moreover, further research is needed to understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid is a synthetic compound that has shown promising results in scientific research. It has been extensively studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Moreover, this compound has shown to have various biochemical and physiological effects. However, caution should be taken when handling this compound in lab experiments due to its moderate to high toxicity in animal models. Further research is needed to understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid has been achieved using various methods. One of the methods involves the reaction of 3,5-dimethyl-4-nitropyrazole with thiophene-2-carboxylic acid in the presence of a catalyst. Another method involves the reaction of 3,5-dimethyl-4-nitropyrazole with thiophene-2-carboxylic acid chloride in the presence of a base. The yield of this compound using these methods is moderate to high.
Applications De Recherche Scientifique
5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid has been extensively studied for its potential as an anti-inflammatory agent. It has shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This compound has also been studied for its potential as an anticancer agent. It has shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Moreover, 5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid has been studied for its potential as an antimicrobial agent. It has shown to inhibit the growth of various bacterial and fungal strains.
Propriétés
IUPAC Name |
5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-6-10(14(17)18)7(2)13(12-6)5-8-3-4-9(19-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPIIPUXSIBCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(S2)C(=O)O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2913906.png)



![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2913912.png)

![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2913916.png)
![1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine](/img/structure/B2913918.png)

![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2913920.png)
![5-Chloro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2913921.png)

![Methyl 2-[[2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2913924.png)
![O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine](/img/structure/B2913929.png)